ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a chemical compound belonging to the class of chromene derivatives Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring This particular compound is characterized by the presence of an ethyl ester group and a propyl substituent on the chromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the condensation of 4-propyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can be compared with other chromene derivatives, such as:
Ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate: Lacks the propyl substituent, which may affect its biological activity and solubility.
Methyl 2-[(2-oxo-4-methyl-2H-chromen-7-yl)oxy]acetate: Contains a methyl group instead of a propyl group, leading to different chemical and biological properties.
Ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate:
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H18O5/c1-3-5-11-8-15(17)21-14-9-12(6-7-13(11)14)20-10-16(18)19-4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
FWFQQPFZOGRNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC |
Origin of Product |
United States |
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